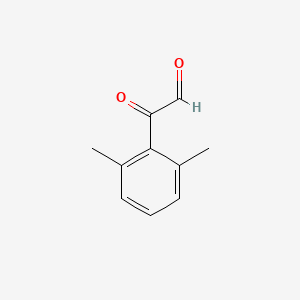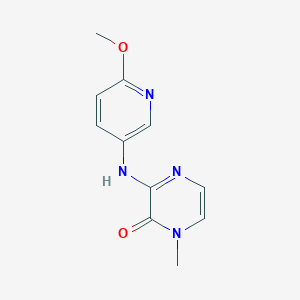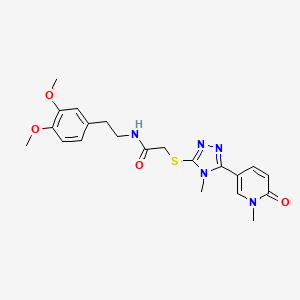
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a dimethylphenyl group attached to an oxoacetaldehyde moiety
Mechanism of Action
Target of Action
Compounds similar to “2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde” often target specific proteins or enzymes in the body. For example, a compound called “2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide”, also known as Lidocaine, is a local anesthetic drug that targets specific sodium channels .
Mode of Action
These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. For instance, Lidocaine blocks sodium channels, preventing the transmission of nerve signals and causing a loss of sensation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Lidocaine, for example, affects the nerve signal transmission pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly impact its bioavailability and effectiveness. For instance, a compound similar to Lidocaine was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For Lidocaine, the result is a loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .
Biochemical Analysis
Biochemical Properties
It may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
Threshold effects, as well as toxic or adverse effects at high doses, have not been reported .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenyl with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as aluminum chloride and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)acetic acid.
Reduction: 2-(2,6-Dimethylphenyl)-2-hydroxyacetaldehyde.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenol
- 2,6-Dimethylbenzaldehyde
- 2,6-Dimethylbenzoic acid
Uniqueness
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQJFVGTPRZEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)

![N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2485167.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

